1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and piperidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including:
Formation of the 5-chloro-2-ethoxyphenyl sulfonyl chloride: This can be achieved by reacting 5-chloro-2-ethoxybenzenesulfonic acid with thionyl chloride.
Coupling with piperidine derivative: The sulfonyl chloride is then reacted with a piperidine derivative in the presence of a base such as triethylamine to form the sulfonamide linkage.
Introduction of the benzodioxin moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The aromatic rings and piperidine moiety can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium methoxide (NaOCH₃), sodium hydride (NaH)
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides.
Scientific Research Applications
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-4-CARBOXAMIDE may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-piperidinecarboxamide
- 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-morpholinecarboxamide
Uniqueness
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O6S/c1-2-29-19-5-3-16(23)13-21(19)32(27,28)25-9-7-15(8-10-25)22(26)24-17-4-6-18-20(14-17)31-12-11-30-18/h3-6,13-15H,2,7-12H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQIPTSTVUDGOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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